[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride is a useful research compound. Its molecular formula is C18H20Cl3N5O2 and its molecular weight is 444.74. The purity is usually 95%.
BenchChem offers high-quality [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rheumatoid Arthritis Treatment
EN300-26690691: has shown promise as a potential therapeutic agent for rheumatoid arthritis (RA). RA is an autoimmune disorder characterized by chronic inflammation of the joints. The compound’s mechanism of action involves modulating immune responses and suppressing inflammatory pathways. Researchers are investigating its efficacy in clinical trials, aiming to alleviate symptoms and improve patients’ quality of life .
Ankylosing Spondylitis Management
Ankylosing spondylitis (AS) is a chronic inflammatory disease primarily affecting the spine and sacroiliac joints. EN300-26690691 may inhibit pro-inflammatory cytokines and reduce joint damage. Its unique structure allows it to target specific pathways involved in AS pathogenesis. Clinical studies are underway to evaluate its safety and efficacy in AS patients .
Psoriatic Arthritis Therapy
Psoriatic arthritis (PsA) often accompanies psoriasis, causing joint inflammation and pain. EN300-26690691 holds potential as a disease-modifying antirheumatic drug (DMARD) for PsA. By interfering with immune responses and cytokine signaling, it aims to mitigate joint damage and improve patients’ functional outcomes .
Solid-State Forms and Pharmaceutical Compositions
Researchers have explored different solid-state forms of EN300-26690691 , including crystalline polymorphs and amorphous forms. These variations impact solubility, stability, and bioavailability. Understanding these forms is crucial for developing effective pharmaceutical compositions. Scientists are optimizing formulations to enhance drug delivery and patient compliance .
Synthesis Methods and Products-by-Process
Efficient synthetic routes for EN300-26690691 are essential for large-scale production. Researchers have developed innovative methods to access this compound, considering both yield and purity. Additionally, products-by-process strategies ensure consistent quality during manufacturing. These efforts contribute to its availability for clinical use .
Potential Glycosidase Inhibitor
Beyond its anti-inflammatory properties, EN300-26690691 has structural similarities to iminosugars and aminocyclopentitols. These compounds act as inhibitors of glucosidases, enzymes involved in carbohydrate metabolism. Investigating its potential as a glycosidase inhibitor could lead to novel therapeutic applications, such as managing metabolic disorders or viral infections .
properties
IUPAC Name |
[(3S,4R)-3-amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2.2ClH/c1-23-8-12(7-21-23)14-9-24(10-15(14)20)18(25)16-6-17(26-22-16)11-2-4-13(19)5-3-11;;/h2-8,14-15H,9-10,20H2,1H3;2*1H/t14-,15+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGNNKJVLSWFJ-FZMMWMHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CN(C[C@H]2N)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.